molecular formula C27H20N4O5 B11265778 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11265778
M. Wt: 480.5 g/mol
InChI Key: YWSPDKIKXDQAED-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 1,3-benzodioxol-5-yl group at the 2-position and an N-(4-phenoxyphenyl)acetamide substituent.

Properties

Molecular Formula

C27H20N4O5

Molecular Weight

480.5 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C27H20N4O5/c32-26(28-19-7-9-21(10-8-19)36-20-4-2-1-3-5-20)16-30-12-13-31-23(27(30)33)15-22(29-31)18-6-11-24-25(14-18)35-17-34-24/h1-15H,16-17H2,(H,28,32)

InChI Key

YWSPDKIKXDQAED-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing pyrazole and naphthalene moieties have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipoxygenase enzymes. These studies suggest that the target compound may also possess antioxidant capabilities due to its structural components, which facilitate electron donation and radical stabilization .

Antimicrobial Efficacy

The compound has potential applications in combating microbial infections. Related studies on pyrazolo derivatives have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve interference with microbial cell wall synthesis or metabolic pathways .

Molecular Docking Studies

Molecular docking is a crucial method used to predict the interaction between the compound and biological targets. Computational studies have shown that similar pyrazolo derivatives exhibit favorable binding affinities with key enzymes involved in disease pathways. This suggests that 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide could be a candidate for further development as a therapeutic agent targeting specific enzymes or receptors .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new derivatives of pyrazolo compounds revealed that modifications at specific positions significantly enhanced biological activity. The synthesized compounds underwent rigorous characterization through techniques such as NMR, FTIR, and mass spectrometry. This comprehensive approach ensures that the biological assays are conducted on well-defined chemical entities, thus improving reliability in results .

Case Study 2: Biological Assays

In another research effort, a series of pyrazolo derivatives were subjected to biological assays to evaluate their antimicrobial properties. The findings indicated that certain modifications led to increased potency against both bacterial and fungal strains. This highlights the importance of structural variations in optimizing pharmacological activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

  • Compound from : Structure: 2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide Molecular Formula: C₂₂H₁₇FN₄O₄ Key Features: Fluorine and methyl groups on the phenyl ring. Properties: Molecular weight = 420.4 g/mol; LogP (estimated) = 3.2. Comparison: The fluorine atom may increase metabolic stability, while the methyl group enhances lipophilicity compared to the phenoxy group in the target compound. However, the phenoxyphenyl group in the target compound could improve π-π stacking interactions in enzyme binding pockets .
  • NAV2729 () :

    • Structure : 3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
    • Key Features : Nitro and chlorophenyl substituents.
    • Activity : ARF6 inhibitor with demonstrated selectivity for ARF GTPases.
    • Comparison : The nitro group in NAV2729 likely enhances electrophilicity and binding affinity, whereas the target compound’s benzodioxol group may favor interactions with hydrophobic pockets. The absence of a nitro group in the target compound might reduce off-target effects .

Triazolopyrimidine and Related Heterocycles

  • Triazolopyrimidine Derivatives (): Structure: 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives with acetylhydrazone substituents. Activity: Herbicidal and antiviral (e.g., 41–43% inhibition of tobacco mosaic virus at 500 μg/mL) . Comparison: While the triazolo core differs from pyrazolo[1,5-a]pyrazine, the acetylhydrazone moiety in these compounds parallels the acetamide group in the target compound.
  • Compound 9a (): Structure: N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide Synthesis: 98% yield via toluene reflux. Comparison: The dichlorobenzyl and p-tolyl groups enhance hydrophobicity, similar to the benzodioxol-phenoxyphenyl system in the target compound. However, the triazolo core may alter electronic properties, affecting binding kinetics .

Bioactivity and Substituent Effects

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrazolo[1,5-a]pyrazine 1,3-Benzodioxol-5-yl, N-(4-phenoxyphenyl) Hypothesized enzyme inhibition
Compound Pyrazolo[1,5-a]pyrazine 3-Fluoro-4-methylphenyl Undisclosed (structural analog)
NAV2729 () Pyrazolo[1,5-a]pyrimidine 4-Nitrophenyl, chlorophenyl ARF6 inhibition (IC₅₀ not provided)
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Acetylhydrazone, aryl ethers Antiviral (40–43% TMV inhibition)
secinH3 () Triazole Benzodioxol, phenylthio Cytohesin inhibition (IC₅₀ = 2.4–100 μM)
  • Substituent Trends: Electron-Withdrawing Groups (e.g., NO₂, F): Enhance binding to polar active sites (e.g., NAV2729’s nitro group). Lipophilic Groups (e.g., phenoxyphenyl, benzodioxol): Improve membrane penetration and hydrophobic interactions. Steric Bulk (e.g., cyclohexyl in 9a): May reduce off-target binding but limit solubility .

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide , with CAS number 1242969-50-1 , has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H20N4O4
Molecular Weight416.4 g/mol
CAS Number1242969-50-1
DensityNot available
Melting PointNot available
Boiling PointNot available

The structure features a benzodioxole moiety linked to a pyrazolo[1,5-a]pyrazine core , which is significant for its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases. For instance, a study demonstrated that treatment with this compound reduced inflammation markers in a model of rheumatoid arthritis .

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. Studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown efficacy against breast and lung cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest at the G2/M phase .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .
  • Lung Cancer Model : Another investigation on A549 lung cancer cells indicated that the compound significantly inhibited cell migration and invasion, highlighting its potential role in preventing metastasis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of NF-kB Pathway : The compound appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
  • Induction of Oxidative Stress : It has been observed to induce oxidative stress in cancer cells, leading to cellular damage and apoptosis .

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